molecular formula C24H52O4P2S4Zn B13762448 zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane CAS No. 7282-28-2

zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B13762448
CAS No.: 7282-28-2
M. Wt: 660.3 g/mol
InChI Key: ZBDJNBFTEIUHPK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane is a zinc-containing organophosphorus compound characterized by a λ5-phosphorus center bonded to sulfanylidene and sulfido groups, along with dihexoxy substituents. The compound’s hexoxy chains may enhance solubility in organic solvents, while the sulfur-rich coordination environment could influence redox activity or metal-binding properties .

Properties

CAS No.

7282-28-2

Molecular Formula

C24H52O4P2S4Zn

Molecular Weight

660.3 g/mol

IUPAC Name

zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C12H27O2PS2.Zn/c2*1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;/h2*3-12H2,1-2H3,(H,16,17);/q;;+2/p-2

InChI Key

ZBDJNBFTEIUHPK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCOP(=S)(OCCCCCC)[S-].CCCCCCOP(=S)(OCCCCCC)[S-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Zinc and Organophosphorus Compounds

Structural and Functional Analogues

a. Zinc Phosphate (Zn₃(PO₄)₂):

  • Applications: Widely used as an anti-corrosive coating in industrial settings.
  • Environmental Impact: Classified as low-risk to human health but poses ecological risks in soluble forms due to zinc bioavailability .
  • Key Difference: Unlike zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane, zinc phosphate lacks organic ligands, limiting its solubility in non-polar environments .

b. Zinc Borate (2ZnO·3B₂O₃·3.5H₂O):

  • Applications: Flame retardant in polymers and coatings.
  • Performance: Demonstrates superior thermal stability compared to tributyl borate (TBB) and 4-tert-butylphenylboronic acid (4TBPBA) but has higher environmental toxicity .
  • Comparison: this compound’s sulfur ligands may offer unique flame-retardant mechanisms via sulfur radical scavenging, a property absent in zinc borate.

c. Zinc Gluconate (C₁₂H₂₂O₁₄Zn):

  • Bioavailability: High absorption in dietary supplements due to organic ligand coordination.
  • Toxicity Profile: Excessive intake disrupts copper homeostasis, a risk shared with other zinc complexes, including the target compound if metabolized similarly .

Table 1: Comparative Analysis of Zinc Compounds in Functional Roles

Compound Key Application Solubility (Water) Environmental Risk Bioavailability
This compound Hypothesized catalysis Low (organic) Unknown Not studied
Zinc Phosphate Corrosion inhibition Insoluble Moderate (aquatic) Low
Zinc Borate Flame retardant Low High N/A
Zinc Gluconate Dietary supplement High Low High

Notes:

  • Environmental risk for this compound is inferred from soluble zinc compounds’ ecotoxicity .
  • Bioavailability data for the target compound is absent but could mirror trends in zinc-amino acid complexes, which exhibit higher uptake than inorganic salts .
Toxicity and Regulatory Considerations
  • Human Health: Zinc compounds generally exhibit low acute toxicity but pose risks at high doses (e.g., zinc gluconate-induced copper deficiency). The hexoxy ligands in the target compound may reduce systemic absorption compared to smaller organic ligands .
  • Environmental Impact: Soluble zinc compounds like zinc chloride are ecotoxic, but the target compound’s low water solubility (predicted) may mitigate this risk. Contrast this with zinc borate, which releases bioavailable zinc ions under acidic conditions .

Biological Activity

Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article will provide a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C28H60O4P2S4Zn
  • CAS Number : 19015-35-1

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Solubility : The compound is soluble in organic solvents, which facilitates its interaction with biological membranes.
  • Stability : It shows stability under physiological conditions, making it suitable for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Modulation : It can influence the activity of various enzymes involved in metabolic pathways, including those related to lipid metabolism and detoxification processes.
  • Cell Signaling : The compound may interact with cell signaling pathways, influencing cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. faecalis
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated significant inhibition of bacterial growth, particularly against Enterococcus faecalis and Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs).

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested on several cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analyses confirmed these findings, indicating a promising avenue for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.